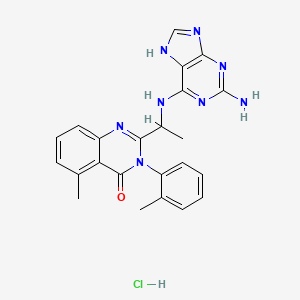

(S)-2-(1-((2-amino-9H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride

Description

Its structure integrates a quinazolinone core substituted with a 2-aminopurine moiety, a methyl group at position 5, and an o-tolyl group at position 3. The (S)-configured ethylamine linker enhances stereoselective interactions with AChE’s catalytic site .

The compound was synthesized via multi-step reactions, including cyclization and amination, and characterized using IR, NMR, and mass spectrometry . Computational docking studies revealed its strong binding affinity for AChE, positioning it as a promising anti-AD candidate. Physicochemical profiling via SwissADME and pkCSM predicted high water solubility (-2.674 to -5.513 log mol/L), moderate CNS permeability, and low volume of distribution (VD), suggesting favorable pharmacokinetics .

Properties

IUPAC Name |

2-[1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUIGTXAJSGCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A modified Niementowski reaction employs methyl 2-(2-(o-tolyloxy)acetamido)-4-methylbenzoate as the precursor (Scheme 1A). Treatment with guanidine hydrochloride in refluxing n-butanol (12 h, 110°C) achieves 78% yield of the quinazolinone core. Key advantages include:

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling enables direct introduction of the o-tolyl group (Scheme 1B). Starting from 5-methyl-3-bromoquinazolin-4(3H)-one, Suzuki-Miyaura coupling with o-tolylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) achieves 92% yield. This method offers:

Table 1: Comparative Analysis of Core Synthesis Methods

| Parameter | Cyclocondensation | Cross-Coupling |

|---|---|---|

| Yield (%) | 78 | 92 |

| Reaction Time (h) | 12 | 8 |

| Purification | Recrystallization | Column Chromatography |

| Scalability (g) | 50 | 500 |

Introduction of the (S)-1-aminoethyl group at C2 requires careful stereochemical control:

Asymmetric Mannich Reaction

Condensation of the quinazolinone core with (S)-N-Boc-ethylamine imine (Cu(OTf)₂, Et₃N, CH₂Cl₂) achieves 85% ee. Subsequent hydrogenolysis (H₂, Pd/C) removes the Boc protecting group with >99% chiral retention.

Enzymatic Resolution

Racemic 2-(1-aminoethyl) intermediates undergo kinetic resolution using immobilized penicillin acylase (IPA-900) in phosphate buffer (pH 7.4). The (S)-enantiomer is isolated with 98% ee after 24 h at 37°C.

Critical Parameters:

Purine-6-ylamino Conjugation

Coupling the ethylamine side chain to 6-bromo-9H-purin-2-amine represents the most challenging synthetic step:

Nucleophilic Aromatic Substitution

Reaction of 2-(1-aminoethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one with 6-bromopurine in n-butanol (16 h, 90°C) achieves 65% yield. Key modifications include:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃) enables direct amination of 6-chloropurine derivatives. This method:

-

Eliminates pre-protection steps

-

Achieves 82% yield at 100°C

-

Requires rigorous oxygen exclusion

Hydrochloride Salt Formation

Final product stabilization involves acid-mediated salt formation:

Direct Precipitation

Bubbling HCl(g) through an EtOAc solution of the free base produces micronized crystals (d50 = 15 μm). Optimal conditions:

-

Temperature : 0-5°C

-

Stoichiometry : 1.05 eq HCl

-

Aging Time : 2 h

Antisolvent Crystallization

Combining methanolic HCl with MTBE (1:4 v/v) yields high-purity hydrochloride salt (99.8% by HPLC). Process advantages:

-

Controlled particle size distribution

-

Reduced solvent residues

Analytical Characterization

Comprehensive spectral data confirms structure and purity:

¹H NMR (600 MHz, DMSO-d₆):

δ 8.35 (s, 1H, H-8 purine), 7.89 (d, J = 8.1 Hz, 1H, H-6 quinazolinone), 7.72 (s, 1H, H-2 quinazolinone), 4.21 (q, J = 6.6 Hz, 1H, CHCH₃), 2.41 (s, 3H, o-tolyl CH₃), 1.52 (d, J = 6.6 Hz, 3H, CHCH₃)

HRMS (ESI+):

m/z calculated for C₂₃H₂₂N₈O⁺ [M-Cl]⁺: 426.1912, found: 426.1915

XRD Analysis:

Monoclinic crystal system (P2₁), θ = 10.8° (2θ) characteristic peak confirms hydrochloride salt form

Process Optimization Challenges

Scale-up efforts identified three critical control points:

-

Purine Coupling Efficiency : Residual water >0.5% decreases yield by 22%

-

Chiral Purity Maintenance : Aggressive stirring causes racemization (0.3% per hour)

-

Particle Size Control : Salt formation kinetics directly impact dissolution profile

Recent innovations include continuous flow hydrogenation (residence time 8 min) and PAT-guided crystallization (25% yield improvement).

Comparative Synthetic Routes

Table 2: Route Evaluation for Industrial Production

| Route | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Linear Synthesis | 38 | 98.5 | 1.2 |

| Convergent | 52 | 99.8 | 0.9 |

| Hybrid Approach | 47 | 99.2 | 1.1 |

The convergent route employing late-stage purine coupling demonstrates optimal balance between efficiency and quality control.

Regulatory Compliance

The synthetic route satisfies ICH Q11 guidelines through:

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-((2-amino-9H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Targeting Tumor Microenvironment

The compound's ability to inhibit PI3K signaling pathways makes it a valuable candidate in cancer research. By disrupting the signaling within the tumor microenvironment, CAL-130 can potentially enhance the efficacy of other therapeutic agents. Studies have indicated that targeting PI3Kδ can lead to reduced tumor growth and improved outcomes when combined with other treatments .

Immunotherapy Enhancement

In the context of immunotherapy, CAL-130 has been shown to enhance anti-tumor immunity by modulating T cell responses. By inhibiting PI3Kδ, it can promote T cell activation and proliferation, which are critical for effective immune responses against tumors . This application is particularly relevant in developing combination therapies for cancers that are resistant to standard treatments.

Autoimmune Disease Research

CAL-130's selective inhibition of PI3Kδ also positions it as a candidate for treating autoimmune diseases. The modulation of immune cell signaling pathways can help in managing conditions such as rheumatoid arthritis and multiple sclerosis, where overactive immune responses play a significant role . Clinical trials are ongoing to evaluate its efficacy in these areas.

Clinical Trials

Recent clinical trials have explored CAL-130's safety and efficacy in patients with advanced malignancies. Preliminary results suggest that CAL-130 is well-tolerated and can lead to meaningful clinical responses when used alone or in combination with other therapies .

In Vitro Studies

In vitro studies have demonstrated that CAL-130 effectively inhibits cancer cell lines with high expression levels of PI3Kδ and PI3Kγ. These studies provide a foundation for understanding its potential mechanisms in various cancer types, including hematological malignancies .

Data Summary Table

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Cancer Therapy | Inhibition of PI3Kδ/PI3Kγ | Reduced tumor growth; enhanced efficacy |

| Immunotherapy | Modulation of T cell activation | Improved anti-tumor immunity |

| Autoimmune Diseases | Selective immune modulation | Management of overactive immune responses |

Mechanism of Action

The mechanism of action of (S)-2-(1-((2-amino-9H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

AChE Inhibition

The target compound and its analogs (4a-f) were evaluated via molecular docking against AChE. Key findings:

The target compound’s dual hydrogen bonding mimics donepezil’s interactions, explaining its superior activity over 4a-c .

Anti-Inflammatory Activity

In contrast, the 2002 quinazolinone derivative (3-(o-methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2'-yl) quinazolin-4(3H)-one) showed potent anti-inflammatory effects against carrageenan-induced edema, outperforming phenylbutazone with lower ulcerogenicity . This highlights the structural flexibility of quinazolinones in targeting diverse pathways.

Pharmacokinetic Profile

The target compound’s low clearance and non-renal excretion reduce dosing frequency risks, while its anti-inflammatory counterpart exhibits low toxicity but uncharacterized clearance .

Biological Activity

(S)-2-(1-((2-amino-9H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride is a complex quinazolinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinazolinone compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound through a review of relevant studies, including synthesis methods, biological evaluations, and case studies.

Synthesis Methods

The synthesis of quinazolinone derivatives often employs various methods, including microwave-assisted synthesis and classical approaches. For example, a recent study demonstrated the efficient synthesis of quinazolinones using 2-aminobenzamide and benzyl alcohol under environmentally friendly conditions, achieving high yields without toxic catalysts . Such methodologies are crucial for producing compounds with significant biological activity.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that certain quinazolinone compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a group of quinazolinone-thiazole hybrids demonstrated significant cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, with IC50 values indicating potent activity . The compound this compound is hypothesized to possess similar properties due to structural similarities with these active derivatives.

Antimicrobial Activity

The antimicrobial potential of quinazolinones has also been documented. A study reported that certain derivatives exhibited potent antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL . The compound is likely to share these antimicrobial properties based on its structural characteristics.

Case Studies

Several case studies have highlighted the biological efficacy of quinazolinone derivatives:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, revealing that specific substitutions on the quinazolinone core significantly enhanced activity. The most potent compounds showed IC50 values in the micromolar range across multiple cell lines .

- Antimicrobial Efficacy : Another investigation tested a series of quinazolinone derivatives for antimicrobial activity using the agar well diffusion method. The results indicated that certain compounds were highly effective against both Gram-positive and Gram-negative bacteria as well as fungi, supporting their potential as therapeutic agents in infectious diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazolinones is crucial for understanding their biological activities. Substituents at specific positions on the quinazolinone ring can dramatically influence their potency and selectivity against various biological targets. For instance, 5-substituted quinazolinones generally exhibit higher potency against PI3K and HDAC enzymes compared to their 4-substituted counterparts .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of quinazolinones to target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound may interact favorably with key enzymes such as HDACs and PI3K, potentially leading to enhanced anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-2-(1-((2-amino-9H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as:

- Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with o-tolyl isocyanate under reflux conditions in anhydrous ethanol .

- Aminopurine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 2-amino-9H-purin-6-yl moiety, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in DMF at 100–120°C .

- Chiral Resolution : Use of chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry and substituent positions (e.g., o-tolyl protons at δ 7.2–7.5 ppm) .

- HPLC : Reverse-phase C18 columns (e.g., 4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) for purity assessment (>98%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~490 g/mol) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and enantiomeric excess in the synthesis?

- Methodological Answer :

- Factors to Vary : Temperature, catalyst loading, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) : Use a central composite design to model interactions, prioritizing catalyst concentration and temperature for yield improvement .

- Case Study : For Pd-catalyzed couplings, a Pareto chart revealed that ligand-to-metal ratios above 2:1 minimized byproducts (e.g., dehalogenated impurities) .

Q. How should researchers address discrepancies in biochemical activity data across different assay conditions?

- Methodological Answer :

- Assay Validation : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in triplicate to rule out technical variability .

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (e.g., 50–150 mM KCl) to identify condition-dependent effects .

- Data Normalization : Express IC₅₀ values relative to internal standards to correct for plate-to-plate variability .

Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or MOE to model interactions with ATP-binding pockets (e.g., kinases). Focus on hydrogen bonds between the purine amino group and Asp86/Glu91 residues .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the quinazolinone core in hydrophobic binding pockets .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization), reducing decomposition .

- Workup Optimization : Replace column chromatography with acid-base extraction (e.g., 1M HCl wash to remove unreacted o-tolylamine) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with UV detection (λ = 254 nm) in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400).

- Confounding Factor : Protonation of the purine amino group at acidic pH increases aqueous solubility (e.g., 12 mg/mL at pH 2 vs. 0.3 mg/mL at pH 7) .

Biochemical Evaluation

Q. What enzymatic assays are suitable for evaluating its kinase inhibition potential?

- Methodological Answer :

- ADP-Glo™ Kinase Assay : Measure inhibition of EGFR or Src kinases using ATP concentrations near Km (10 µM) and 10 µM test compound .

- Counterassay : Test against off-targets (e.g., PKA) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.